1-Cyclopropyl-3-methanesulfonylpropan-1-one
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Overview
Description
1-Cyclopropyl-3-methanesulfonylpropan-1-one is an organic compound characterized by a cyclopropyl group attached to a methanesulfonylpropanone backbone
Preparation Methods
The synthesis of 1-Cyclopropyl-3-methanesulfonylpropan-1-one typically involves the following steps:
Methanesulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Propanone Formation: The final step involves the formation of the propanone backbone, which can be achieved through standard organic synthesis techniques.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-Cyclopropyl-3-methanesulfonylpropan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, appropriate catalysts, and controlled reaction environments to ensure the desired product formation.
Scientific Research Applications
1-Cyclopropyl-3-methanesulfonylpropan-1-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-methanesulfonylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and cellular processes . The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
1-Cyclopropyl-3-methanesulfonylpropan-1-one can be compared with other similar compounds such as:
Cyclopropylamine: Shares the cyclopropyl group but lacks the methanesulfonyl and propanone functionalities.
Methanesulfonyl Chloride: Contains the methanesulfonyl group but lacks the cyclopropyl and propanone functionalities.
Cyclopropyl Ketones: Similar in having the cyclopropyl and ketone groups but differ in the presence of the methanesulfonyl group.
Properties
CAS No. |
1247167-73-2 |
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Molecular Formula |
C7H12O3S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
1-cyclopropyl-3-methylsulfonylpropan-1-one |
InChI |
InChI=1S/C7H12O3S/c1-11(9,10)5-4-7(8)6-2-3-6/h6H,2-5H2,1H3 |
InChI Key |
RPAFCDLKOUNVKD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC(=O)C1CC1 |
Origin of Product |
United States |
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